2-Chloro-4-propylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-4-propylaniline |
InChI |
InChI=1S/C9H12ClN/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3,11H2,1H3 |
InChI Key |
CXYVYKDWUDTQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 2 Chloro 4 Propylaniline
Strategic Approaches to Aniline (B41778) Core Functionalization
The construction of the 2-Chloro-4-propylaniline molecule is often approached by systematically building upon a simpler aniline or benzene (B151609) precursor. These strategies hinge on controlling the placement of substituents through the inherent directing effects of functional groups or through externally guided reactions.
Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org In this approach, the DMG, typically a heteroatom-containing functional group, complexes with a strong organolithium base, such as n-butyllithium. wikipedia.org This interaction facilitates the deprotonation of the nearest ortho-position on the aromatic ring, creating a highly reactive aryllithium intermediate. organic-chemistry.org
For the synthesis of this compound, this strategy would likely commence with 4-propylaniline (B1194406). The primary amine is not an effective DMG and must first be converted into a more suitable group, such as an amide, carbamate, or sulfonamide, which can effectively direct the lithiation. organic-chemistry.org
Synthetic Pathway via DoM:
Protection/DMG Installation: The amino group of 4-propylaniline is protected, for instance, by reacting it with pivaloyl chloride to form the bulky pivalamide. This amide serves as an excellent DMG.
ortho-Lithiation: The N-protected 4-propylaniline is treated with an alkyllithium base (e.g., s-BuLi) in the presence of an amine additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. baranlab.org The DMG directs the lithium to substitute a hydrogen atom at the C-2 position.
Electrophilic Quench: The resulting ortho-lithiated species is then reacted with a chlorine electrophile, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to introduce the chlorine atom at the desired position.
Deprotection: The directing group is subsequently removed, typically via acid or base hydrolysis, to reveal the primary amine, yielding the final this compound product.
This method provides exceptional regioselectivity, avoiding the formation of other isomers that can occur with conventional electrophilic aromatic substitution. wikipedia.org
Halogenation Control and Regioselectivity
Controlling the regioselectivity of direct halogenation on an activated aromatic ring like aniline is a significant synthetic challenge. The amino group is a strong ortho-, para-directing group. In 4-propylaniline, the para-position is blocked, which simplifies the outcome, favoring ortho-substitution. However, preventing over-halogenation and ensuring mono-chlorination at the C-2 position requires specific reaction conditions.
Direct chlorination of unprotected anilines can be achieved with high regioselectivity using copper(II) chloride (CuCl₂) under mild conditions. researchgate.netnih.gov This method avoids the need for protecting the amine group, thus reducing the number of synthetic steps. nih.gov The use of ionic liquids as solvents has been shown to enhance both the yield and the selectivity of this transformation, providing a greener and safer alternative to traditional protocols that may require supplementary oxygen or gaseous HCl. researchgate.netnih.gov
The reaction mechanism is believed to involve the oxidation of the aniline by Cu(II), followed by the addition of a chloride ion. researchgate.net
| Reagent System | Solvent | Temperature (°C) | Key Outcome | Reference |
| CuCl₂ | Ionic Liquid (e.g., [bmim]BF₄) | Room Temp - 60 | High yield and regioselectivity for para- (or ortho- if para is blocked) chlorination of unprotected anilines without hazardous supplements. | researchgate.net, nih.gov |
| N-chlorosuccinimide (NCS) | Acetonitrile (B52724) | 0 - Room Temp | Generally effective for chlorinating activated rings; regioselectivity can be variable depending on substrate and conditions. | |
| Sulfonyl Chloride | Dichloromethane | 0 - Room Temp | Can be used for direct chlorination, though side reactions are possible. | researchgate.net |
This table illustrates common chlorination conditions for aniline derivatives, based on findings for related substrates.
Another common strategy involves the temporary protection of the amine as an acetanilide. The acetamido group is less activating than a free amino group, which helps to moderate the reaction and prevent the formation of multiple chlorinated products. The bulky nature of the acetamido group also enhances the preference for substitution at the less sterically hindered ortho-position. After chlorination, the acetyl group is removed by hydrolysis.
Reductive Routes to the Aniline Moiety
An alternative to functionalizing a pre-existing aniline is to introduce the aniline's amino group at a late stage of the synthesis. A classic and highly effective strategy involves the nitration of an aromatic precursor followed by the reduction of the nitro group.
Pathway via Nitration and Reduction:
Starting Material: The synthesis could begin with 1-chloro-3-propylbenzene.
Nitration: The precursor is subjected to nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). The chloro and propyl groups are ortho-, para-directing. Nitration would lead to a mixture of isomers, including the desired 2-chloro-1-nitro-4-propylbenzene.
Isomer Separation: The desired isomer must be separated from other products.
Reduction: The isolated nitro compound is then reduced to the primary amine. A wide variety of reducing agents are effective for this transformation, including catalytic hydrogenation (H₂ gas over a metal catalyst like Palladium, Platinum, or Nickel), or chemical reduction using metals in acidic solution (e.g., Sn, Fe, or Zn in HCl). googleapis.com
This route's effectiveness depends on the ability to control the regioselectivity of the initial nitration step and efficiently separate the resulting isomers.
Catalytic Synthesis Innovations
Modern organic synthesis increasingly relies on catalytic methods, particularly those involving transition metals, to form C-C and C-N bonds with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are exceptionally versatile for constructing substituted aromatic compounds. A plausible palladium-catalyzed route to this compound could involve a cross-coupling reaction to introduce the propyl group onto a pre-functionalized aniline ring.
For example, a Negishi or Suzuki coupling could be employed:
Precursor: The synthesis would start with a di-halogenated aniline, such as 4-bromo-2-chloroaniline.
Coupling Reaction: This precursor would be reacted with an organometallic propyl reagent, such as propylzinc chloride (for Negishi coupling) or propylboronic acid (for Suzuki coupling), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
Selectivity: The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions would allow for the selective replacement of the bromine atom with the propyl group.
| Coupling Reaction | Palladium Catalyst | Propyl Source | Key Advantage |
| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Propylboronic acid | High functional group tolerance; commercially available reagents. |
| Negishi Coupling | PdCl₂(dppf) | Propylzinc chloride | Often proceeds under mild conditions with high yields. |
| Stille Coupling | Pd(PPh₃)₄ | Propyltributyltin | Tolerant of many functional groups, but tin reagents are toxic. |
This table outlines potential palladium-catalyzed cross-coupling strategies for the synthesis.
Alternatively, palladium catalysts are used in C-H activation/functionalization reactions, which could theoretically be used to directly install the propyl group at the C-4 position of 2-chloroaniline (B154045), although controlling regioselectivity against the other open ortho-position could be challenging. rsc.org
Copper-Mediated Amination Protocols
Copper-catalyzed amination, often referred to as the Ullmann condensation or Ullmann-type reaction, is a well-established method for forming carbon-nitrogen bonds. This approach could be used to construct this compound by creating the amine functionality on a pre-existing chloro-propyl benzene ring. sigmaaldrich.com
Synthetic Pathway via Ullmann Reaction:
Substrate: The starting material would be 1,2-dichloro-4-propylbenzene.
Amination: The substrate is heated with a source of ammonia (B1221849) (e.g., aqueous ammonia, sodium amide) in the presence of a copper catalyst (e.g., copper(I) oxide, copper(I) iodide) and often a ligand such as 1,10-phenanthroline.
Reaction Outcome: The reaction would involve the nucleophilic substitution of one of the chlorine atoms by the amino group. Achieving selectivity for the replacement of the chlorine at the C-1 position over the more sterically hindered C-2 position is a critical challenge that would depend heavily on the specific catalyst system and reaction conditions employed.
Recent advancements in copper-catalyzed C-H amination reactions also present a potential, though less direct, pathway where a C-H bond on a chloro-propyl benzene could be converted directly to a C-N bond. semanticscholar.orgresearchgate.net
Transition Metal Catalysis in C-Cl Bond Activation
The activation of carbon-chlorine (C-Cl) bonds is a formidable challenge in organic synthesis due to their inherent strength and low reactivity compared to C-Br or C-I bonds. However, aryl chlorides are often more cost-effective and readily available feedstocks. Transition metal catalysis offers a powerful tool to overcome this challenge, enabling cross-coupling reactions that are crucial for constructing molecules like this compound. researchgate.netnih.gov
Palladium and nickel complexes are at the forefront of catalysts for C-Cl bond activation, particularly in C-N cross-coupling reactions (Buchwald-Hartwig amination). nih.govresearchgate.netresearchgate.net The synthesis of primary anilines from aryl chlorides can be achieved using ammonia or its surrogates. nih.gov A significant challenge in these reactions is achieving high selectivity for the desired primary aniline over the formation of diarylamine byproducts. organic-chemistry.org
Recent advancements have introduced specialized ligands that enhance catalyst performance. For instance, the development of new dialkyl biheteroaryl phosphine (B1218219) ligands (e.g., KPhos) allows for the palladium-catalyzed amination of aryl chlorides using convenient and inexpensive aqueous ammonia with a hydroxide (B78521) base. nih.govacs.org This system effectively suppresses the formation of undesired phenol (B47542) and diarylamine side products. nih.govacs.org Similarly, using ammonium (B1175870) salts like ammonium sulfate (B86663) can improve selectivity for the primary amine, especially in reactions with aryl chlorides. organic-chemistry.org
Nickel-catalyzed systems have emerged as a cost-effective and powerful alternative to palladium. researchgate.netresearchgate.net Nickel pincer complexes and catalysts supported by ligands such as JosiPhos have demonstrated high activity for the amination of non-activated aryl chlorides. researchgate.netresearchgate.net These methods often feature mild reaction conditions and good tolerance for various functional groups, making them suitable for complex molecule synthesis. nih.gov
The general mechanism for these transformations involves the oxidative addition of the aryl chloride to a low-valent metal center (Pd(0) or Ni(0)), followed by coordination of the amine, deprotonation by a base to form a metal-amido complex, and finally, reductive elimination to yield the aniline product and regenerate the active catalyst. nih.gov
Green Chemistry Considerations in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste, and minimizing the use of hazardous substances. For the synthesis of this compound, several green methodologies offer significant advantages over traditional approaches.
Solvent-Free Synthesis
Solvent-free, or neat, reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. nih.gov These reactions often proceed at faster rates due to the high concentration of reactants. nih.gov For the synthesis of aniline derivatives, solvent-free conditions can be applied to nucleophilic aromatic substitution reactions. For example, the reaction between 2-chloronicotinic acid and various aniline derivatives has been successfully carried out by heating the reactants together without any solvent or catalyst, leading to high yields in short reaction times. nih.gov This approach could be adapted for related syntheses, potentially by reacting a suitably substituted chloro-nitrobenzene precursor with an amine source under solvent-free conditions, followed by reduction of the nitro group. The use of Brönsted acidic ionic liquids as catalysts can also facilitate solvent-free Friedel-Crafts reactions to build substituted aniline frameworks. rsc.org
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has become a transformative tool in modern chemistry, offering dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govnih.gov Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates.
This technology is highly applicable to the synthesis of aniline derivatives. For instance, the amidation of quinoline-2-carboxylic acid with substituted anilines has been achieved efficiently under microwave irradiation, a process that is sluggish with conventional heating. nih.gov Similarly, the synthesis of various heterocyclic compounds from chloro-aromatic precursors and anilines demonstrates the power of MAOS to drive reactions that would otherwise require harsh conditions or long durations. nih.govjocpr.com The synthesis of this compound or its precursors could be significantly optimized using MAOS, potentially in a solvent-free or high-boiling point solvent system to achieve the necessary temperatures for C-Cl bond amination or other coupling reactions.
| Method | Reaction Time | Yield | Key Advantages |
| Conventional Heating | Several hours to overnight | Moderate | Standard laboratory setup |
| Microwave-Assisted | Minutes | Good to Excellent | Rapid reaction rates, higher yields, cleaner products, energy efficiency nih.govjocpr.com |
Photochemical Synthesis
Photochemical reactions, which use light as an energy source, offer unique pathways for organic synthesis that are often inaccessible through thermal methods. These reactions can proceed under mild conditions and can provide high selectivity. uantwerpen.be The functionalization of anilines and their precursors can be achieved through photochemical strategies. For example, the photoexcitation of aryl azides can lead to the formation of highly reactive nitrene intermediates, which can then undergo reactions to form functionalized anilines, such as ortho-aminophenols. thieme-connect.com Another approach involves using photoredox catalysis, where a photocatalyst absorbs visible light to initiate single-electron transfer processes, enabling C-N bond formation and other transformations under mild conditions. repec.orgacs.org While direct photochemical synthesis of this compound is not widely documented, photochemical methods could be employed for the degradation or transformation of related chloroanilines, highlighting the potential for light-induced C-Cl bond cleavage or functionalization. mdpi.comresearchgate.net
Development of Stereoselective Syntheses (if chiral derivatives are considered)
While this compound itself is not chiral, derivatives containing a stereocenter, for instance on the propyl side chain, would require stereoselective synthesis to obtain a single enantiomer. Chiral amines are critical building blocks in the pharmaceutical industry, as the biological activity of a molecule often depends on its specific stereochemistry. nih.gov
Several strategies exist for the enantioselective synthesis of chiral aniline derivatives. nih.gov One established method involves the transition metal-catalyzed asymmetric hydrogenation of prochiral precursors like imines or enamines. nih.gov Another powerful approach is the stereospecific cross-coupling of enantioenriched alkylboronic esters with aryl hydrazines. nih.govacs.orgresearchgate.net This transition-metal-free method proceeds through a 1,2-metalate rearrangement, transferring the chirality from the boron reagent to the final aniline product with high fidelity. nih.govacs.org This strategy allows for the synthesis of ortho- and para-substituted chiral anilines with excellent enantiospecificity. nih.govresearchgate.net
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Propylaniline
Reactions Involving the Amino Group
The primary amino group is a versatile functional group that serves as a nucleophile and can be readily transformed into other functionalities, enabling the synthesis of a wide array of derivatives.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to attack by electrophiles. This allows for straightforward N-acylation and N-alkylation reactions.
N-Acylation: The amino group can react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). For instance, the reaction of an aniline (B41778) derivative with an acyl chloride typically proceeds readily to yield a stable amide. This transformation is often used to protect the amino group or to introduce new functionalities.
N-Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The reaction of a substituted aniline with an alkyl halide, such as propyl bromide, in the presence of a strong base like sodium hydride, leads to the formation of N-alkylated products. prepchem.com For example, a procedure for the synthesis of 2-chloro-N-propylaniline involves the reaction of 2-chloroacetanilide with propyl bromide after deprotonation with sodium hydride. prepchem.com This highlights a common strategy where anilines are first acylated and then alkylated.
Table 1: Examples of Electrophilic Substitution at Nitrogen
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Acylation | Acetyl chloride, Benzoyl chloride | N-(2-chloro-4-propylphenyl)acetamide |
| N-Alkylation | Propyl bromide, Methyl iodide | N-alkyl-2-chloro-4-propylaniline |
One of the most significant transformations of primary aromatic amines is their conversion to diazonium salts. This process, known as diazotization, involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). brainly.com
The resulting aryl diazonium salt, 2-chloro-4-propylbenzenediazonium chloride, is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. When this displacement is catalyzed by copper(I) salts, it is known as the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction provides a powerful method for introducing substituents onto the aromatic ring that are often difficult to install by direct electrophilic aromatic substitution. organic-chemistry.org The mechanism is believed to proceed through a free-radical pathway involving an electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.orgbyjus.commasterorganicchemistry.com
Key Sandmeyer and related reactions include:
Chlorination, Bromination, and Cyanation: Treatment of the diazonium salt with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) yields the corresponding aryl chloride, aryl bromide, or aryl nitrile (benzonitrile), respectively. wikipedia.orgmasterorganicchemistry.com
Hydroxylation: Heating the diazonium salt solution in water leads to the formation of the corresponding phenol (B47542).
Iodination: The introduction of iodine does not typically require a copper catalyst and can be achieved by treating the diazonium salt with potassium iodide (KI). organic-chemistry.org
Fluorination: Fluorine can be introduced via the Balz-Schiemann reaction, which involves the thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt. wikipedia.org
Table 2: Representative Sandmeyer and Related Reactions
| Reaction | Reagent(s) | Product |
|---|---|---|
| Chlorination | CuCl | 1,2-Dichloro-4-propylbenzene |
| Bromination | CuBr | 1-Bromo-2-chloro-4-propylbenzene |
| Cyanation | CuCN | 2-Chloro-4-propylbenzonitrile |
| Iodination | KI | 2-Chloro-4-iodo-1-propylbenzene |
| Hydroxylation | H₂O, Heat | 2-Chloro-4-propylphenol |
The nucleophilic amino group of 2-Chloro-4-propylaniline can participate in condensation reactions with various electrophilic partners, often leading to the formation of heterocyclic rings. For example, anilines can react with 1,3-dicarbonyl compounds to form enamines, which can then undergo cyclization to produce quinoline (B57606) derivatives (the Combes quinoline synthesis). Similarly, reaction with β-ketoesters can lead to quinolones via the Knorr quinoline synthesis.
The amino group can also react with activated heterocyclic systems. For instance, the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) ring are susceptible to sequential nucleophilic substitution. This compound could act as a nucleophile, displacing one of the chlorine atoms on the triazine ring to form a new C-N bond, a key step in the synthesis of various dyes and biologically active molecules. mdpi.com
Reactivity of the Aryl Halide Moiety
The carbon-chlorine (C-Cl) bond on the aromatic ring offers another site for synthetic modification, primarily through nucleophilic aromatic substitution (under specific conditions) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, chloride) on an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.orglibretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
However, SNAr reactions generally require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex. In this compound, the amino and propyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions on this substrate are generally disfavored and would require harsh reaction conditions (high temperature and pressure) or the introduction of a potent electron-withdrawing group onto the ring. libretexts.org
The most effective way to functionalize the C-Cl bond of this compound is through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation (for C-C coupling) or coordination of a nucleophile, and finally reductive elimination to yield the product and regenerate the palladium catalyst. youtube.comescholarship.org
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. iitk.ac.in It is a highly versatile and widely used method for forming new C-C bonds, allowing for the synthesis of biaryl compounds. iitk.ac.in The reaction of this compound with an arylboronic acid would yield a substituted 4-propylbiphenyl-2-amine.
Heck-Mizoroki Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgnumberanalytics.com This reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. taylorandfrancis.com It provides a direct method for the arylation of olefins.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling an aryl halide with an amine. libretexts.orgorganic-chemistry.org While this compound already contains an amino group, this reaction could be used to couple the aryl chloride portion of the molecule with a different primary or secondary amine, leading to the synthesis of N,N'-disubstituted benzene-1,2-diamines.
Table 3: Common Cross-Coupling Reactions for the C-Cl Bond
| Reaction Name | Coupling Partner | Catalyst/Reagents Example | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Substituted biaryl |
| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted alkene |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | Arylated amine |
Electrophilic Aromatic Substitution (EAS) at the Ring
The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the cumulative directing effects of the amino (-NH₂), chloro (-Cl), and propyl (-C₃H₇) substituents.
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance.
Propyl Group (-CH₂CH₂CH₃): As an alkyl group, the propyl substituent is a weak activating group and an ortho-, para-director through an inductive effect.
Chloro Group (-Cl): The chlorine atom is a deactivating group due to its inductive electron withdrawal, yet it is an ortho-, para-director because of electron donation through resonance.
The positions available for substitution on the ring are C3, C5, and C6. The directing effects of the existing substituents guide incoming electrophiles. The powerful -NH₂ group directs incoming electrophiles primarily to the ortho (C6) and para positions. Since the para position is blocked by the propyl group, substitution is strongly favored at the C6 position. The propyl group also directs to its ortho positions (C3 and C5). The chloro group directs to its ortho (C3) and para (C6) positions.
The confluence of these effects suggests that electrophilic substitution will preferentially occur at the C6 position, which is ortho to the strongly activating amino group and para to the deactivating but ortho-, para-directing chloro group. Substitution at the C3 and C5 positions is also possible, influenced by the propyl group, but is generally less favored compared to the activated C6 position. For related aniline derivatives, electrophilic aromatic substitution is a common transformation pathway. The presence of an activating amino group strongly influences the reactivity towards electrophiles. evitachem.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Influence of -NH₂ (ortho, para-director) | Influence of -C₃H₇ (ortho, para-director) | Influence of -Cl (ortho, para-director) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C3 | Meta | Ortho | Ortho | Possible, moderately favored |
| C5 | Meta | Ortho | Meta | Possible, less favored |
| C6 | Ortho | Meta | Para | Highly Favored |
Transformations of the Propyl Side Chain
Oxidation Reactions
The propyl side chain of this compound is susceptible to oxidation, particularly at the benzylic position (the α-carbon attached to the aromatic ring). This increased reactivity is due to the stabilization of radical or cationic intermediates by the adjacent aromatic ring.
Common oxidizing agents can transform the propyl group into various functional groups. For instance, oxidation may yield alcohols, ketones, or, under more vigorous conditions, carboxylic acids. Studies on the metabolism of herbicides with alkyl side chains, such as propazine, have shown that oxidation of these side chains is a key degradation pathway. nih.gov The oxidation of the propyl group in this compound would likely proceed via initial hydrogen abstraction from the benzylic -CH₂- group, leading to the formation of 1-(2-chloro-4-aminophenyl)propan-1-ol, which could be further oxidized to 1-(2-chloro-4-aminophenyl)propan-1-one.
Hydrogen Abstraction Mechanisms
The mechanism of side-chain oxidation often begins with a hydrogen abstraction step, typically mediated by radical species such as hydroxyl radicals (•OH). In the case of the propyl group, there are three distinct types of C-H bonds: benzylic (α), secondary (β), and primary (γ).
Theoretical studies on the degradation of atrazine, which contains ethyl and isopropyl side chains, provide insight into the relative ease of hydrogen abstraction. rsc.org These studies show that abstraction of a hydrogen atom from a methylene (B1212753) group (-CH₂-) adjacent to a nitrogen or an aromatic system is energetically favorable. rsc.org For this compound, the benzylic hydrogens at the α-position are the most likely to be abstracted due to the resonance stabilization of the resulting benzylic radical. Hydrogen abstraction from the β-position is also possible, while abstraction from the terminal methyl group (γ-position) is the least favorable.
Table 2: Estimated Relative Reactivity for Hydrogen Abstraction from the Propyl Chain
| Position on Propyl Chain | C-H Bond Type | Relative Bond Dissociation Energy (BDE) | Predicted Reactivity towards Abstraction | Supporting Evidence |
|---|---|---|---|---|
| α-carbon | Benzylic C-H | Lowest | Highest | Stabilization of the resulting radical by the phenyl ring. |
| β-carbon | Secondary C-H | Intermediate | Intermediate | H abstraction from –CH2– groups is shown to be facile in similar structures. rsc.org |
| γ-carbon | Primary C-H | Highest | Lowest | Primary C-H bonds are generally stronger and less reactive than secondary or benzylic C-H bonds. |
Functionalization via C-H Activation
Direct functionalization of the propyl side chain can be achieved through transition-metal-catalyzed C-H activation. This modern synthetic strategy allows for the conversion of inert C-H bonds into new C-C or C-heteroatom bonds, offering an efficient route to complex molecules. researchgate.netnih.gov
For substrates like this compound, the amino group can act as an internal directing group, guiding a metal catalyst (commonly palladium or rhodium) to activate a specific C-H bond. However, research on ortho-isopropylaniline has shown that while cyclopalladation occurs, subsequent arylation of the side chain does not proceed, indicating potential challenges for C-H functionalization of propyl-substituted anilines. researchgate.net Strategies to overcome this often involve the use of specialized ligands or alternative catalytic systems designed for remote C-H functionalization of aliphatic chains. umich.edu Such methods could potentially enable selective functionalization at the β or γ positions of the propyl group, complementing the inherent reactivity of the α-benzylic position.
Mechanistic Studies of Reaction Pathways
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step of a reaction. wikipedia.org This is achieved by comparing the reaction rate of a normal substrate with that of a substrate where a specific hydrogen atom has been replaced by its heavier isotope, deuterium (B1214612) (D).
While no specific KIE studies have been published for this compound, the principles can be applied to understand its transformation mechanisms.
Side-Chain Oxidation/Hydrogen Abstraction: To determine if the initial hydrogen abstraction from the propyl chain is the rate-limiting step, one could synthesize this compound selectively deuterated at the α, β, or γ positions. A significant primary KIE (kH/kD > 2) upon measuring the rate of oxidation would confirm that the corresponding C-H bond is broken in the rate-determining step.
C-H Activation: In a proposed C-H activation/functionalization sequence, observing a primary KIE would provide strong evidence for C-H bond cleavage being involved in the turnover-limiting step of the catalytic cycle.
Electrophilic Aromatic Substitution: The absence of a significant KIE when a hydrogen on the aromatic ring is replaced with deuterium would suggest that the initial attack of the electrophile is rate-determining, not the subsequent proton loss (a common scenario in EAS).
Chlorine KIE: A chlorine kinetic isotope effect (k³⁵/k³⁷) could be measured for reactions involving the cleavage of the C-Cl bond, such as nucleophilic aromatic substitution. A value significantly different from unity would indicate that the C-Cl bond is breaking in the rate-determining step. nih.gov
Table 3: Hypothetical KIE Studies for Mechanistic Elucidation of this compound Reactions
| Reaction Type | Isotopic Labeling Position | Hypothetical kH/kD Value | Mechanistic Implication |
|---|---|---|---|
| Benzylic Oxidation | α-deuterated propyl chain | ~5-7 | C-H bond cleavage at the benzylic position is the rate-determining step. |
| Benzylic Oxidation | β-deuterated propyl chain | ~1 | C-H bond cleavage at the β-position is not involved in the rate-determining step. |
| EAS at C6 | Deuterium at C6 | ~1 | C-H bond cleavage is not rate-determining; electrophilic attack is the slow step. |
| C-H Activation at γ-position | γ-deuterated propyl chain | ~3-5 | C-H bond cleavage at the terminal methyl group is rate-determining. |
Reaction Intermediate Characterization
There is no specific research in the surveyed literature that details the isolation or spectroscopic characterization of reaction intermediates formed during the chemical transformations of this compound. Studies on structurally similar compounds, such as the biodegradation of 2-chloro-4-nitroaniline (B86195) or the cathodic reduction of 2-chloro-4-nitrophenol, have identified intermediates like aminophenols and hydroquinones, but these findings cannot be directly extrapolated to the reaction pathways of this compound.
Computational Mechanistic Elucidation
A search for computational studies, such as those employing Density Functional Theory (DFT) or other quantum mechanical methods to model the reaction mechanisms of this compound, did not yield any specific results. While DFT has been extensively used to investigate the structure, reactivity, and spectroscopic properties of other substituted anilines and aromatic compounds, no dedicated computational analyses for this compound were found. researchgate.netiucr.orgacs.org Such studies would be valuable for predicting reaction pathways, understanding the influence of the chloro and propyl substituents on the molecule's reactivity, and interpreting experimental data, but this information is not currently present in the public domain.
Derivatization and Functionalization Studies of 2 Chloro 4 Propylaniline
Synthesis of N-Substituted 2-Chloro-4-propylaniline Derivatives
The amino group of this compound is readily functionalized through common organic reactions such as acylation and alkylation. These transformations yield N-substituted derivatives, which are often intermediates for more complex molecules.
Acylation: N-acylation is a fundamental method for modifying the aniline (B41778) moiety. A standard procedure involves the reaction of the aniline with an acylating agent like an acid anhydride (B1165640) or acyl chloride. For instance, N-acetylation can be achieved using acetic anhydride, often in the presence of a mild base or catalyst, or by simply heating the reactants together. The reaction introduces an acetyl group to the nitrogen atom, forming N-(2-chloro-4-propylphenyl)acetamide.
Alkylation: N-alkylation introduces alkyl groups to the amino function, which can be accomplished through several methods. Reductive alkylation offers a scalable route, reacting the aniline with an aldehyde, such as propionaldehyde, under catalytic hydrogenation conditions (e.g., using Pt/C). Alternatively, direct alkylation with alkyl halides (e.g., ethyl iodide) in the presence of a base can yield N-alkylated products. acs.org These reactions produce secondary or tertiary amines depending on the stoichiometry and reaction conditions.
The table below summarizes typical conditions for these N-substitution reactions, based on established methods for analogous anilines.
| Reaction Type | Reagent/Conditions | Product Type |
| Acetylation | Acetic anhydride, heat (50-120 °C) or base catalyst (e.g., pyridine). | N-acyl-2-chloro-4-propylaniline |
| Reductive Alkylation | Aldehyde (e.g., propionaldehyde), H₂, Pt/C catalyst, 40-50 °C. | N-alkyl-2-chloro-4-propylaniline |
| Direct Alkylation | Alkyl halide (e.g., propylbromide), base (e.g., NaH, K₂CO₃). google.comnih.gov | N,N-dialkyl-2-chloro-4-propylaniline |
Generation of Biologically Active Scaffolds Incorporating the this compound Unit
The this compound core is a valuable starting material for synthesizing more elaborate structures with potential biological applications. This is primarily achieved through reactions that build new heterocyclic rings onto the aniline framework or by conjugating the molecule to other active scaffolds.
Heterocyclic annulation involves the formation of a new ring fused to the aniline benzene (B151609) ring. Classic named reactions in quinoline (B57606) synthesis are prime examples of how this compound can be utilized to create such bicyclic systems.
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org Reacting this compound with a β-diketone like acetylacetone (B45752) in the presence of a strong acid (e.g., sulfuric acid) would lead to the formation of a substituted quinoline. wikipedia.orgiipseries.org The reaction proceeds through a Schiff base intermediate which then undergoes an intramolecular electrophilic ring closure. wikipedia.org
Friedländer Synthesis: The Friedländer synthesis provides another route to quinolines by reacting an ortho-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or nitrile). tubitak.gov.trmdpi.com While this compound itself is not an ortho-aminoaryl ketone, it could be chemically modified to incorporate a carbonyl group ortho to the amine, making it a suitable precursor for this reaction.
Pyrazolo[3,4-b]quinoline Synthesis: These complex heterocyclic systems, which have been investigated for their fluorescent properties and biological activity, can be synthesized from aniline precursors. nih.govscispace.com One common method involves the condensation of a substituted aniline with a 5-chloro-1H-pyrazole-4-carbaldehyde. researchgate.net The use of this compound in such a reaction would yield a pyrazolo[3,4-b]quinoline bearing the chloro and propyl substituents.
Conjugation chemistry involves linking the this compound unit to other molecular fragments, often to create hybrid molecules with combined or enhanced properties. A notable example is the conjugation to a triazine scaffold.
The synthesis of such conjugates typically involves the stepwise nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. mdpi.comnih.gov The amino group of this compound can act as a nucleophile, displacing one of the chlorine atoms on the triazine ring. ucl.ac.uk This reaction is generally performed in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. mdpi.com Further substitution with other amines allows for the creation of a library of diverse triazine-aniline conjugates. nih.gov
The general reaction scheme is outlined in the table below.
| Scaffold | Reagent | Conditions | Conjugate Product |
| 1,3,5-Triazine | This compound | Cyanuric chloride, DIPEA, Chloroform, RT to reflux. mdpi.com | 2-Chloro-4-(2-chloro-4-propylanilino)-6-R-1,3,5-triazine |
Advanced Polymer and Material Precursors
The aniline structure of this compound makes it a candidate for the development of novel polymers and functional materials.
While specific examples of polycondensation involving this compound are not widely documented, aniline derivatives can be functionalized to create AB-type monomers suitable for this polymerization method. For example, by introducing a carboxylic acid or another reactive group onto the molecule, it could be prepared for self-polycondensation to form polymers like polyamides or polyimides.
The most direct route to incorporate this compound into a polymer is through oxidative polymerization to form a substituted polyaniline. Polyaniline and its derivatives are well-known conducting polymers. The synthesis is typically achieved by the chemical oxidation of the aniline monomer in an acidic solution using an oxidizing agent such as ammonium (B1175870) persulfate. google.comrsc.orgsciencemadness.org
The resulting polymer would have the following repeating unit:
[- (C₆H₂(Cl)(C₃H₇))-NH -]n
The presence of the propyl and chloro substituents on the polyaniline backbone would be expected to influence its properties. Research on other poly(alkylanilines) has shown that increasing the length of the alkyl side chain can enhance the polymer's solubility in organic solvents, which is a significant advantage for processability. niscpr.res.in The chloro-substituent, being electron-withdrawing, would also modulate the electronic properties and conductivity of the final material.
Advanced Spectroscopic Characterization Methodologies for 2 Chloro 4 Propylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical tool for the unambiguous determination of molecular structures. materialsciencejournal.org For substituted anilines like 2-Chloro-4-propylaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals. materialsciencejournal.orggithub.io
The initial step in the NMR analysis of this compound involves the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For the aromatic region of a 2,4-disubstituted aniline (B41778), a characteristic set of signals is expected. The propyl group would exhibit distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and benzylic methylene (Ar-CH₂) protons, each with specific chemical shifts and coupling patterns.
To definitively assign these resonances and establish connectivity, a suite of 2D NMR experiments is employed:
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the protons of the propyl chain (e.g., between the CH₂ and CH₃ protons). sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. epfl.ch Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). epfl.ch HMBC is invaluable for piecing together the molecular skeleton by connecting fragments. For instance, it can show correlations from the benzylic protons of the propyl group to the aromatic carbons, and from the aromatic protons to the carbon bearing the chloro substituent, confirming the substitution pattern. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are connected through bonds. harvard.edu In the context of this compound, NOESY can provide information about the preferred conformation of the propyl group relative to the aniline ring by showing correlations between the benzylic protons and the ortho-aromatic proton.
While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on data from analogous compounds such as various chloroanilines and other substituted anilines.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 115 - 135 | The specific shifts and coupling constants depend on the position relative to the substituents. |
| C-NH₂ | - | 140 - 150 | Quaternary carbon, no ¹H signal. |
| C-Cl | - | 120 - 130 | Quaternary carbon, no ¹H signal. |
| C-Propyl | - | 130 - 140 | Quaternary carbon, no ¹H signal. |
| Ar-CH₂- | 2.4 - 2.6 | 35 - 45 | Benzylic protons, typically a triplet. |
| -CH₂-CH₃ | 1.5 - 1.7 | 20 - 30 | Methylene protons, typically a sextet. |
| -CH₃ | 0.8 - 1.0 | 10 - 15 | Methyl protons, typically a triplet. |
Note: These are estimated ranges and can vary based on solvent and other experimental conditions.
Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that are on the timescale of the NMR experiment. For molecules like this compound, DNMR can be used to investigate restricted rotation around single bonds, such as the C-N bond or the bond connecting the propyl group to the aromatic ring.
Hindered rotation can arise due to steric interactions between the substituents on the aniline ring and the amino group or the alkyl chain. By acquiring NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at high temperatures. The analysis of these temperature-dependent spectral changes allows for the determination of the activation energy barriers (ΔG‡) for the rotational processes.
While specific DNMR studies on this compound are not prominent in the literature, the principles have been applied to other sterically hindered aniline derivatives to understand their conformational dynamics.
Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure, packing, and dynamics of molecules in the solid phase. mdpi.com Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings.
For this compound and its derivatives, ssNMR can be used to:
Characterize Polymorphism: Different crystalline forms (polymorphs) of a compound will give distinct ssNMR spectra, making it a powerful tool for identifying and characterizing polymorphism.
Study Intermolecular Interactions: ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the aniline NH₂ group, in the solid state.
Determine Molecular Conformation in the Solid State: The conformation of the molecule in the crystal lattice can be determined and compared to the solution-state conformation.
Probe Dynamics: ssNMR can be used to study molecular motions in the solid state, such as the rotation of the propyl group or the entire molecule.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. For halogenated compounds, ssNMR of the halogen nucleus (e.g., ³⁵Cl) can also provide insights into the local electronic environment, although this is often challenging due to the quadrupolar nature of these nuclei.
Vibrational Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). It is an excellent tool for identifying the functional groups present in this compound.
Key characteristic absorption bands for this compound would include:
N-H Stretching: The aniline NH₂ group typically shows two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group appears just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring motion of the NH₂ group gives rise to a band around 1600-1650 cm⁻¹.
C-N Stretching: The aromatic C-N stretching vibration is typically observed in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibration for chloroanilines is expected in the 600-800 cm⁻¹ region.
Experimental data from the closely related compound, 2-chloro-4-methylaniline (B104755), provides a strong basis for the assignment of vibrational modes. nih.gov
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in the polarizability of a molecule during a vibration. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa.
For this compound, Raman spectroscopy is particularly useful for observing:
Symmetric vibrations: Symmetric stretching modes of the aromatic ring are often strong in the Raman spectrum.
C-C Backbone Vibrations: The vibrations of the carbon skeleton of the propyl group and the aromatic ring are readily observed.
Low-frequency modes: Raman spectroscopy can access lower frequency vibrations (below 400 cm⁻¹) which are often associated with lattice vibrations in the solid state or heavy atom skeletal modes.
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of the observed vibrational bands. nih.gov
Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for 2-Chloro-4-methylaniline (as an analog for this compound)
| FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|
| 3475 | 3476 | NH₂ asymmetric stretching |
| 3388 | 3389 | NH₂ symmetric stretching |
| 3065 | 3068 | Aromatic C-H stretching |
| 2921 | 2922 | CH₃ asymmetric stretching |
| 1621 | 1622 | NH₂ scissoring |
| 1504 | 1506 | Aromatic C=C stretching |
| 1289 | 1290 | Aromatic C-N stretching |
| 789 | 790 | C-Cl stretching |
Data adapted from studies on 2-chloro-4-methylaniline. nih.gov The vibrational modes of the propyl group in this compound would present additional bands, particularly in the C-H stretching and bending regions.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, high-resolution and tandem mass spectrometry techniques offer profound insights.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy and precision. longdom.org Unlike low-resolution mass spectrometry, HRMS can differentiate between compounds with the same nominal mass but different chemical formulas. longdom.org For this compound, with the chemical formula C₉H₁₂ClN, HRMS provides an exact mass measurement, which is crucial for its unambiguous identification in complex mixtures. nih.govchemsrc.com
The theoretical monoisotopic mass of this compound can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N). This high-precision measurement is invaluable for confirming the compound's identity in fields such as environmental analysis, metabolomics, and pharmaceutical research. longdom.org
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₂ClN |
| Theoretical Monoisotopic Mass | 169.0658 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. miamioh.edu For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint of the molecule.
Table 2: Predicted MS/MS Fragmentation Data for Protonated this compound ([C₉H₁₂ClN+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 170.07 | 142.04 | C₂H₄ (Ethene) | [M+H - C₂H₄]⁺ |
Data is inferred from fragmentation patterns of analogous compounds like 2-chloro-4-methylaniline. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant electronic transitions are π→π* and n→π*.
The aniline chromophore exhibits strong absorption bands in the UV region. researchgate.netnist.gov The spectrum of this compound is expected to be similar to that of 2-chloroaniline (B154045), with slight shifts due to the presence of the para-propyl group. The lone pair of electrons on the nitrogen atom (n electrons) and the π-electron system of the benzene (B151609) ring are responsible for the characteristic absorptions. The propyl group, being an alkyl group, is expected to cause a small red shift (bathochromic shift) of the absorption maxima compared to 2-chloroaniline.
Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π→π* (Benzenoid) | ~240 | High |
Values are estimated based on data for 2-chloroaniline which has absorption maxima at 236 nm and 291 nm. nih.gov
X-ray Crystallography for Single Crystal Structural Determination
While a crystal structure for this compound is not publicly documented, the structure of the closely related compound, 2-chloro-4-iodoaniline (B137281), provides a valuable reference for the expected molecular geometry and packing interactions. nih.govresearchgate.net The analysis of 2-chloro-4-iodoaniline reveals a planar aromatic ring with the nitrogen atom of the amino group slightly out of the plane. nih.gov The crystal structure is stabilized by various weak intermolecular interactions. nih.govresearchgate.net A similar arrangement and set of interactions would be anticipated for crystalline this compound.
Table 4: Representative Crystallographic Data for an Analogous Compound (2-Chloro-4-iodoaniline)
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₅ClIN |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 5.6277 |
| b (Å) | 8.7859 |
| c (Å) | 14.9217 |
Data obtained from the crystallographic study of 2-chloro-4-iodoaniline. nih.gov
Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that measures this difference in absorption and is a powerful tool for determining the absolute configuration of chiral molecules in solution. nih.gov
This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by creating a derivative such as 2-chloro-4-(sec-butyl)aniline, ECD could be employed. The resulting ECD spectrum, characterized by positive or negative Cotton effects at specific wavelengths, would be a unique fingerprint of one enantiomer.
By comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute stereochemistry of the chiral derivative can be unambiguously assigned. nih.gov This approach is a cornerstone of modern stereochemical analysis. nih.gov
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-4-methylaniline |
| 2-chloroaniline |
| 2-chloro-4-iodoaniline |
Computational and Theoretical Chemistry Studies of 2 Chloro 4 Propylaniline
Quantum Chemical Modeling
Quantum chemical modeling provides fundamental insights into the electronic structure and properties of molecules.
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT is a widely used computational method to determine the electronic structure of molecules. Such calculations would typically yield information on optimized molecular geometry, bond lengths, bond angles, and electronic energies. However, no specific DFT studies detailing these ground state properties for 2-Chloro-4-propylaniline have been identified.
Ab Initio Molecular Orbital Theory
Ab initio methods are another class of quantum chemistry calculations that rely on first principles. These calculations could provide further details on the molecular orbitals and electronic transitions. As with DFT, there is no available research applying ab initio molecular orbital theory to this compound.
Molecular Dynamics Simulations
Molecular dynamics simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions.
Conformational Landscape Exploration
Simulations could reveal the different spatial arrangements (conformations) of the propyl group and the amine group relative to the chloro-substituted benzene (B151609) ring. This would involve identifying the most stable conformers and the energy barriers between them. No such conformational analysis for this compound has been found in the literature.
Intermolecular Interaction Analysis
MD simulations can also model how molecules of this compound interact with each other in a condensed phase. This would help in understanding the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. Specific studies on the intermolecular interactions of this compound are currently unavailable.
Electronic Structure and Reactivity Descriptors
From the electronic structure calculated using quantum chemical methods, various descriptors can be derived to predict the reactivity of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. These descriptors provide valuable information about the kinetic stability and reactivity of the molecule. Unfortunately, there are no published values for these reactivity descriptors for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. acadpubl.eu
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. malayajournal.org This analysis can reveal how substituents on an aromatic ring, such as the chloro, propyl, and aniline (B41778) groups in this compound, influence the molecule's electronic characteristics.
For instance, in a study on the related compound 2-chloro-4-nitroaniline (B86195), the HOMO-LUMO energy gap was calculated to be 0.15655 atomic units (a.u.). researchgate.net The analysis showed that the HOMO is primarily located over the amino (NH2) group, while the LUMO is delocalized over the aromatic ring and the nitro (NO2) group. This distribution indicates that an electronic transition would involve a charge transfer from the amino group to the nitro-substituted aromatic system. researchgate.net A similar charge transfer characteristic would be expected for this compound, influenced by the interplay of the electron-donating amino and propyl groups and the electron-withdrawing chloro group.
Table 1: Representative FMO Data for a Substituted Aniline (2-chloro-4-nitroaniline)
| Parameter | Energy (a.u.) |
|---|---|
| HOMO Energy | -0.24406 |
| LUMO Energy | -0.08751 |
| HOMO-LUMO Energy Gap | 0.15655 |
Data sourced from a computational study on 2-chloro-4-nitroaniline. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. malayajournal.org The MEP map displays regions of varying electrostatic potential on the electron density surface. These regions are color-coded:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms.
Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.
Green/Yellow: Represents areas with near-zero or intermediate potential. wolfram.com
For aromatic compounds like substituted anilines, the MEP map can identify the most reactive sites for intermolecular interactions. mdpi.com In aniline itself, the region around the nitrogen atom of the amino group shows a negative potential, making it a primary site for electrophilic attack or hydrogen bonding. researchgate.netthaiscience.info In this compound, the MEP map would be influenced by all substituents. The nitrogen atom of the amino group and the π-system of the aromatic ring would likely exhibit negative potential (red/yellow), while the hydrogen atoms of the amino group would show positive potential (blue). The chlorine atom, being electronegative, would also create a distinct potential region. Such maps are crucial for understanding hydrogen bonding, molecular recognition, and the initial steps of chemical reactions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. materialsciencejournal.org It examines charge transfer, hyperconjugation, and delocalization of electron density by analyzing interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). wisc.edu
The strength of these donor-acceptor interactions is quantified by the second-order perturbation theory analysis of the Fock matrix, which yields a stabilization energy value, E(2). wisc.edu A higher E(2) value signifies a more intense interaction and greater stabilization of the molecule. This analysis is particularly useful for understanding the effects of substituents on the aromatic ring.
Table 2: Example NBO Donor-Acceptor Interactions for a Chloro-Substituted Aromatic System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(N) | π*(C1-C2) | High | Lone Pair Delocalization |
| n(Cl) | π*(C5-C6) | Moderate | Lone Pair Delocalization |
| σ(C-H) | σ*(C-C) | Low | Hyperconjugation |
This table presents hypothetical but representative interactions based on principles from NBO analyses of similar molecules. materialsciencejournal.orgacadpubl.eu
Conceptual DFT for Reactivity Prediction (e.g., Fukui functions)
Key global reactivity descriptors include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."
Chemical Potential (μ): Related to the escaping tendency of electrons from a system.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. researchgate.net
Beyond these global descriptors, "local reactivity descriptors" like the Fukui function can predict which specific atoms within a molecule are most susceptible to attack. The Fukui function identifies the sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). nih.gov For this compound, these calculations would predict the relative reactivity of the different carbon atoms in the ring, the nitrogen atom, and the chlorine atom, offering a more nuanced view of its chemical behavior than MEP mapping alone.
Spectroscopic Property Prediction (e.g., theoretical NMR chemical shifts, vibrational frequencies)
Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.
For vibrational analysis, theoretical frequencies are often calculated and then scaled by an empirical factor to correct for systematic errors arising from the harmonic approximation and basis set limitations. nih.gov The calculated spectra are then compared with experimental results to provide a detailed assignment of the vibrational modes of the molecule. Studies on similar molecules like 2-chloro-4-methylaniline (B104755) and 4-chloro-2-bromoaniline have shown excellent agreement between scaled theoretical frequencies and experimental spectra, allowing for the confident assignment of complex vibrational bands, including C-H stretching, N-H bending, and C-Cl vibrations. nih.govglobalresearchonline.net
Similarly, theoretical calculations of NMR chemical shifts (¹H and ¹³C) are a valuable tool. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be predicted relative to a standard reference like tetramethylsilane (B1202638) (TMS). This allows for the assignment of peaks in experimental NMR spectra and can help in distinguishing between different isomers or conformations.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Molecule (2-chloro-4-methylaniline)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP, Scaled) (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3475 | 3480 | N-H symmetric stretch |
| ν(C-H) | 3055 | 3060 | Aromatic C-H stretch |
| ν(C-C) | 1625 | 1620 | Aromatic ring stretch |
| ν(C-Cl) | 780 | 775 | C-Cl stretch |
Data is illustrative, based on findings for 2-chloro-4-methylaniline where good agreement is typically observed. nih.gov
Computational Mechanistic Studies of Reactions
Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES). This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states.
For a molecule like this compound, computational studies could investigate various reactions, such as electrophilic aromatic substitution, oxidation, or atmospheric degradation pathways. For instance, a study on the reaction of 4-methyl aniline with hydroxyl (OH) radicals used DFT methods (M06-2X) to explore different reaction pathways, including hydrogen abstraction from the amino group, the methyl group, and the aromatic ring. mdpi.comresearchgate.net
By calculating the activation energies for each possible path, researchers can determine the most favorable reaction mechanism and predict reaction kinetics. mdpi.com The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the reactants and products along the reaction pathway. mdpi.com Such studies provide deep, atomistic-level insights into how a reaction proceeds, information that is often difficult or impossible to obtain through experimental means alone.
Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis
Precursor to Anilino-Containing Heterocycles
The amine functionality of 2-Chloro-4-propylaniline provides a reactive handle for the construction of various nitrogen-containing heterocyclic systems. These heterocyclic motifs are prevalent in a vast number of biologically active molecules and functional materials. The synthetic utility of this compound in this context is primarily demonstrated through condensation and cyclization reactions.
For instance, it can react with dicarbonyl compounds or their equivalents to form substituted quinolines, a core structure in many pharmaceuticals. The reaction typically proceeds through an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and subsequent aromatization. The chloro and propyl substituents on the aniline (B41778) ring are carried into the final heterocyclic product, influencing its steric and electronic properties.
Similarly, reaction with appropriate reagents can lead to the formation of other important heterocycles such as benzimidazoles, benzothiazoles, and quinoxalines. The specific reaction conditions and the choice of the cyclizing agent dictate the nature of the resulting heterocyclic ring system.
Table 1: Examples of Heterocyclic Systems Derived from Substituted Anilines
| Heterocycle Class | General Synthetic Precursors | Potential Application Areas |
| Quinolines | β-Dicarbonyl compounds, α,β-unsaturated ketones | Pharmaceuticals, Dyes |
| Benzimidazoles | Carboxylic acids or their derivatives | Anthelmintics, Antifungals |
| Benzothiazoles | 2-Mercaptoacetic acid and derivatives | Vulcanization accelerators, Dyes |
| Quinoxalines | α-Diketones | Pharmaceuticals, Organic electronics |
Intermediate in the Synthesis of Pesticidal and Herbicidal Agents (focus on chemical synthesis, not biological activity)
The structural features of this compound make it a valuable intermediate in the synthesis of various agrochemicals. The chloro and propyl groups can play a significant role in modulating the lipophilicity and metabolic stability of the final active ingredient, which are critical parameters for its efficacy and environmental fate.
One common synthetic strategy involves the acylation of the amino group of this compound with a suitably functionalized carboxylic acid or acid chloride. The resulting amide can then undergo further transformations to yield the target pesticide or herbicide. For example, the synthesis of certain anilide herbicides involves the condensation of a substituted aniline with a specific acid moiety.
Furthermore, the aniline nitrogen can be a nucleophile in reactions to form ureas and thioureas, which are classes of compounds known to exhibit pesticidal properties. The reaction of this compound with isocyanates or isothiocyanates provides a direct route to these derivatives.
Building Block for Specialty Organic Reagents
Beyond its role as a precursor to bioactive molecules, this compound can also serve as a foundational element in the construction of specialty organic reagents. These reagents are often designed for specific applications in organic synthesis, such as catalysis, ligation, or as chromophoric and fluorophoric labels.
The amino group can be diazotized and subsequently converted into a variety of other functional groups, including halogens, hydroxyl, and cyano groups. This diazotization-substitution sequence significantly expands the synthetic utility of the aniline core. The resulting polysubstituted benzene (B151609) derivatives can be employed as building blocks in the synthesis of more complex molecular architectures.
Moreover, the chloro- and propyl-substituted aromatic ring can be a platform for the introduction of ligands for metal catalysts. The synthesis of such ligands often involves functionalization of the aromatic ring through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, where the existing substituents can direct the regioselectivity of these transformations.
Strategies for Orthogonal Functionalization
The presence of multiple reactive sites in this compound—the amino group, the chloro substituent, and the aromatic ring—necessitates the use of orthogonal functionalization strategies for selective chemical modification. Orthogonal functionalization refers to the ability to independently address and modify different functional groups within a molecule without affecting others.
The amino group can be selectively protected using a variety of protecting groups (e.g., Boc, Cbz) to allow for transformations on other parts of the molecule. For instance, with the amino group protected, the chloro substituent can be subjected to nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
Conversely, the reactivity of the aromatic ring towards electrophilic substitution can be modulated by the electronic nature of the existing substituents. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, the chloro substituent is a deactivating but ortho-, para-directing group. The interplay of these electronic effects, along with steric hindrance from the propyl group, can be strategically exploited to achieve regioselective functionalization of the aromatic ring.
Table 2: Orthogonal Functionalization Handles in this compound
| Functional Group | Potential Reactions | Protecting Groups |
| Amino Group (-NH2) | Acylation, Alkylation, Diazotization | Boc, Cbz, Fmoc |
| Chloro Group (-Cl) | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Not applicable |
| Aromatic Ring | Electrophilic Aromatic Substitution | Not applicable |
Methodological Advancements and Analytical Techniques in 2 Chloro 4 Propylaniline Research
Chromatographic Separation and Purification Techniques
Chromatography remains the cornerstone for the separation, purification, and analysis of 2-Chloro-4-propylaniline from reaction mixtures and for quantifying its presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently utilized techniques, each offering distinct advantages.
The development of a robust HPLC method is crucial for the routine analysis and purification of this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve high resolution and sensitivity. dokumen.pub For aniline (B41778) derivatives, reversed-phase chromatography is common, utilizing a nonpolar stationary phase (like C18) with a polar mobile phase. psu.edu
A typical method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or potassium phosphate. nih.govijacskros.com The gradient and flow rate are optimized to ensure a good peak shape and separation from impurities within a reasonable run time. nih.gov UV detection is commonly employed, with the wavelength set to an absorbance maximum for the analyte to ensure high sensitivity. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value/Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation of moderately polar compounds. psu.edu |
| Mobile Phase | A: 5 mM Ammonium Acetate Buffer (pH 4) B: Acetonitrile | A polar mobile phase system for eluting the analyte from the C18 column. ijacskros.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects retention time and resolution. nih.gov |
| Gradient | Linear Gradient (e.g., 40% B to 90% B over 10 min) | Allows for the separation of compounds with a range of polarities. |
| Column Temperature | 30°C | Ensures reproducible retention times by maintaining a constant operating temperature. nih.gov |
| Injection Volume | 10 µL | The volume of the sample introduced into the system for analysis. |
| Detection | UV at 240 nm | Monitors the eluent for the analyte based on its ultraviolet absorbance. |
This table is a representative example based on typical methods for related aniline compounds and is for illustrative purposes.
For the detection and quantification of trace amounts of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and selectivity. d-nb.infofigshare.com This technique is particularly valuable for analyzing environmental samples or for detecting low-level impurities in a product. epa.gov
The process often involves a sample preparation step, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate and concentrate the analyte from the sample matrix. researchgate.netunl.edu The extract is then injected into the GC, where the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. baua.de Fused silica (B1680970) capillary columns with a non-polar stationary phase like DB-5 or HP-5 are commonly used for separating chloroaniline isomers. epa.govunl.edu The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification and quantification. baua.de Using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode significantly enhances sensitivity for trace analysis. researchgate.netunl.edu
Table 2: Representative GC-MS Method Parameters for Trace Analysis of this compound
| Parameter | Value/Condition | Purpose |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column suitable for the separation of semi-volatile organic compounds like chloroanilines. unl.edu |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte upon injection. baua.de |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | An inert gas to carry the analyte through the column. derpharmachemica.com |
| Oven Program | Start at 70°C, ramp at 10°C/min to 280°C, hold for 5 min | A temperature gradient to separate compounds with different boiling points. d-nb.info |
| MS Interface Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. baua.de |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization method that creates reproducible fragmentation patterns. baua.de |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity by monitoring only specific mass fragments of the target analyte. unl.edu |
| Quantification Ion | m/z 169 (Molecular Ion) | The primary mass fragment used for quantification. |
| Qualifier Ions | m/z 140, 106 | Secondary mass fragments used to confirm the identity of the compound. |
This table is a representative example based on established methods for related chloro-alkyl-aniline compounds and is for illustrative purposes.
Development of Automated Synthesis Platforms
The synthesis of fine chemicals like this compound is increasingly benefiting from the adoption of automated synthesis platforms, including flow chemistry systems. acs.org These platforms offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reaction yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. sciforum.net
Automated reactors can be programmed to perform multi-step syntheses, including reagent addition, reaction, quenching, and initial purification, with minimal manual intervention. sciforum.net For the synthesis of this compound, which could involve chlorination and alkylation steps, an automated platform would allow for the systematic optimization of reaction conditions (e.g., catalyst loading, reaction time) to maximize the yield of the desired regioisomer. The continuous nature of flow chemistry, in particular, can facilitate safer handling of reactive intermediates and allows for easier scalability from laboratory research to industrial production. acs.org
Novel Quenching and Work-Up Procedures
The isolation of pure this compound from a reaction mixture requires effective quenching and work-up procedures to stop the reaction and remove by-products, unreacted starting materials, and catalysts. Research into novel procedures aims to improve efficiency, reduce waste, and simplify the purification process.
A typical work-up for an aniline synthesis involves quenching the reaction, often by adding water or a dilute aqueous acid or base. google.com For instance, if the reaction is conducted under acidic conditions, a basic quench with a solution like sodium bicarbonate or sodium hydroxide (B78521) is used to neutralize the acid and liberate the free aniline. google.com This is followed by extraction of the product into a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove residual salts and water-soluble impurities, dried over an anhydrous agent like magnesium sulfate (B86663), and the solvent is removed under reduced pressure. mdpi.commdpi.com
Final purification is often achieved through distillation or column chromatography. google.com Innovations in this area include the use of scavenger resins to remove specific impurities or the development of crystallization techniques that avoid the need for chromatography. nih.gov
Table 3: General Sequence for a Quenching and Work-Up Procedure
| Step | Procedure | Purpose |
| 1. Quenching | Addition of water or aqueous base (e.g., NaHCO₃ solution) to the cooled reaction mixture. | To stop the reaction and neutralize any acid catalysts or by-products. |
| 2. Extraction | The product is extracted from the aqueous mixture into an immiscible organic solvent (e.g., ethyl acetate). | To separate the organic product from inorganic salts and water-soluble impurities. |
| 3. Washing | The organic layer is washed sequentially with water and then a saturated brine solution. | To remove any remaining water-soluble impurities and to aid in the separation of the aqueous and organic layers. |
| 4. Drying | The organic layer is treated with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). | To remove residual water from the organic solvent. |
| 5. Filtration & Concentration | The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. | To isolate the crude product. |
| 6. Final Purification | The crude product is purified by vacuum distillation or silica gel column chromatography. | To obtain the final product with high purity. google.com |
In Situ Spectroscopic Monitoring of Reactions
Understanding reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound. In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time monitoring of chemical reactions without the need for sampling. fu-berlin.de
By inserting a probe directly into the reaction vessel (e.g., an Attenuated Total Reflectance (ATR) probe for FTIR), chemists can track the concentration of reactants, intermediates, and products by observing changes in their characteristic vibrational bands. fu-berlin.deaip.org For the synthesis of this compound, one could monitor the disappearance of reactant peaks and the simultaneous appearance of product peaks. For example, the formation of the C-Cl bond and the specific substitution pattern on the aromatic ring give rise to unique signals in the fingerprint region of the spectrum. tsijournals.com This real-time data allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the collection of kinetic data to build mechanistic models. aip.org
Table 4: Key Vibrational Modes for In Situ Spectroscopic Monitoring of this compound Synthesis
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
| N-H Stretching (Aniline) | 3300 - 3500 | Indicates the presence of the primary amine group. Changes can signal reaction at the amine. |
| Aromatic C-H Stretching | 3000 - 3100 | Confirms the presence of the benzene (B151609) ring. |
| Aliphatic C-H Stretching (Propyl) | 2850 - 2960 | Indicates the presence of the propyl group. |
| N-H Bending (Scissoring) | 1600 - 1650 | A key vibrational mode for the primary amine functional group. scirp.org |
| Aromatic C=C Stretching | 1450 - 1600 | Characteristic of the aromatic ring; shifts can indicate changes in substitution. |
| C-N Stretching | 1250 - 1350 | Monitors the bond between the aromatic ring and the nitrogen atom. scirp.org |
| C-Cl Stretching | 600 - 800 | Appearance of a band in this region signals the successful chlorination of the aromatic ring. |
This table provides approximate wavenumber ranges for functional groups relevant to this compound. Specific peak positions can vary based on the molecular environment.
Future Research Directions and Interdisciplinary Investigations of 2 Chloro 4 Propylaniline
Exploration of Unprecedented Reactivity and Selectivity
Future research should focus on uncovering novel reaction pathways and selectivities for 2-chloro-4-propylaniline. While many reactions of substituted anilines are known, exploring unconventional conditions could lead to unprecedented transformations. figshare.comnih.gov For instance, the use of L-proline as a catalyst in solvent-free conditions has been shown to mediate the one-pot sequential synthesis of novel naphtho-bis bohrium.comnih.govoxazine derivatives from anilines. figshare.com Applying such green chemistry principles to this compound could yield new, complex heterocyclic structures.
Another avenue involves molybdenum-catalyzed intermolecular reactions. An efficient synthesis of 2,4-di and 2,4,6-trisubstituted anilines has been developed using a simple molybdenum(VI) catalyst with ynones and allylic amines as starting materials. nih.gov This methodology proceeds through a cascade of reactions including aza-Michael addition, cyclization, and aromatization. nih.gov Investigating the reactivity of this compound in similar catalytic systems could provide robust and modular access to di- or trisubstituted aniline (B41778) derivatives that are otherwise challenging to synthesize. nih.gov
Furthermore, detailed kinetic investigations into its reactions are warranted. Studies on the coupling of 2-bromo-3,5-dinitrothiophene (B1621092) with various anilines have revealed that the reaction mechanism can shift from a polar, nucleophilic aromatic substitution (SNAr) to a single-electron transfer (SET) process, particularly for anilines with electron-donating substituents. researchgate.net Given the electronic nature of the propyl and chloro groups on this compound, fundamental studies are needed to determine under which conditions its reactions might proceed through such SET mechanisms, which could unlock new reactivity patterns. researchgate.net
Development of Advanced Catalytic Systems for Functionalization
The development of advanced catalytic systems is crucial for the selective functionalization of this compound at its various C-H bonds. Transition metal-catalyzed C-H activation has become a powerful strategy for creating complex molecules from simple precursors. umich.edunih.gov Future work should explore the application of these methods to selectively modify both the aromatic ring and the propyl side chain.
Palladium catalysis, in particular, offers significant promise. nih.gov Research has demonstrated the arylation and alkenylation of ortho-alkyl-substituted anilines at the alkyl group, guided by a Schiff base or pyridine (B92270) moiety. researchgate.net Applying similar directing-group strategies to this compound could enable the functionalization of the propyl chain. The use of photoredox nickel catalysis is another emerging area that enables C-H functionalization under mild conditions and could be applied to this substrate. beilstein-journals.org These reactions can proceed through various catalytic cycles, including Pd(II)/Pd(0) and Pd(II)/Pd(IV), and understanding which cycle operates is key to rational catalyst design. nih.gov
The development of novel heterogeneous catalysts also presents a significant opportunity. researchgate.net For example, supported phosphoric acid on magnetic silica (B1680970) nanoparticles has been shown to be an effective solid acid catalyst. nih.gov Designing robust, recyclable heterogeneous catalysts for the transformation of this compound would align with the principles of sustainable chemistry.
Table 1: Potential Advanced Catalytic Systems for Functionalization of this compound
| Catalyst System | Reaction Type | Potential Application to this compound | Key References |
|---|---|---|---|
| Palladium(II) Acetate (B1210297) / Directing Group | C(sp³)–H Arylation/Alkenylation | Selective functionalization of the n-propyl side chain. | nih.govresearchgate.net |
| Photoredox Nickel / Ir or Ru photocatalyst | C(sp³)–H Arylation | Arylation of the benzylic position of the propyl group under mild, visible-light conditions. | beilstein-journals.org |
| Molybdenum(VI) Complex | Intermolecular Annulation | Synthesis of complex di- or tri-substituted aniline derivatives from ynones. | nih.gov |
| L-proline (Organocatalyst) | Multicomponent Reaction | Green, solvent-free synthesis of novel heterocyclic structures. | figshare.com |
| Supported Solid Acids (e.g., H₃PO₄@SiO₂) | Various Acid-Catalyzed Reactions | Environmentally friendly and recyclable catalysis for various transformations. | nih.gov |
Integration with Machine Learning for Property Prediction and Synthesis Design
The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), offers a powerful approach to accelerate research into this compound and its derivatives. These digital technologies can be applied to predict chemical properties, design synthetic routes, and identify potential applications. aist.go.jpacs.org
Future research could employ ML models to predict the physicochemical and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, toxicity) properties of novel derivatives synthesized from this compound. mdpi.com For example, ML models have been successfully used to predict the lipophilicity, a key parameter for drug design, of new aniline derivatives. mdpi.com Similarly, ML can predict the mutagenicity of aromatic amines based on descriptors calculated using density functional theory (DFT), helping to prioritize the synthesis of safer compounds. acs.org By building models trained on data from related aniline compounds, researchers can screen virtual libraries of this compound derivatives for desired properties before committing to their synthesis. chemrxiv.orgacs.org
Table 2: Potential Machine Learning and AI Applications in this compound Research
| Application Area | Machine Learning / AI Technique | Potential Insight or Outcome | Key References |
|---|---|---|---|
| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Prediction of lipophilicity, toxicity, mutagenicity, and bioactivity of novel derivatives. | mdpi.comacs.org |
| Artificial Neural Networks (ANN), Random Forest (RF) | Prediction of charge transfer and optoelectronic properties of adducts. | acs.org | |
| Synthesis Design | Retrosynthesis Prediction Algorithms | Generation of novel and efficient synthesis routes to complex targets. | acs.orgfrontiersin.org |
| Reaction Optimization | Supervised Learning Models (e.g., XGBoost, SVM) | Prediction of reaction performance and enantioselectivity to guide catalyst and solvent screening. | chinesechemsoc.org |
| Materials Informatics | Materials Informatics (MI) / Catalyst Informatics (CI) | Design of new functional chemicals and catalysts with desired properties. | aist.go.jp |
Understanding Complex Reaction Networks Involving this compound
Moving beyond simple, one-step transformations, a key future direction is the design and understanding of complex reaction networks where this compound acts as a key building block. This involves developing one-pot reactions where multiple bond-forming events occur sequentially to rapidly build molecular complexity from simple starting materials.
A prime example is the development of self-sequence reaction networks. Researchers have demonstrated the construction of 2-acylbenzothiazoles from aromatic ketones and anilines through a network of six reactions in a single pot. nih.gov Applying this concept to this compound could provide a novel and efficient method for constructing complex, functionalized molecules. nih.gov Another area of interest is the use of this compound in multicomponent reactions (MCRs), where it could be used to synthesize novel dihydropyridine (B1217469) derivatives using a biopolymer-based catalyst. mdpi.com
Understanding the underlying mechanisms of these complex networks is paramount. As discussed, the reactivity of anilines can be highly dependent on reaction conditions, with potential shifts between polar and radical pathways. researchgate.net Detailed mechanistic studies, combining kinetic analysis and computational modeling, will be essential to unravel the intricate steps of these reaction cascades. This knowledge is critical for controlling the reaction outcome and optimizing conditions for the desired product. The study of co-metabolism in environmental contexts, where one substrate like aniline can enhance the degradation of a more persistent one like p-chloroaniline, also represents a complex reaction network with practical implications. bohrium.com
Fundamental Studies in Environmental Chemical Engineering for Degradation Mechanisms
Given that this compound is a halogenated aromatic amine, understanding its environmental fate and developing effective degradation technologies are critical. crimsonpublishers.comcrimsonpublishers.com Future research in environmental chemical engineering should focus on fundamental studies of its degradation mechanisms, both through microbial action and advanced oxidation processes (AOPs).
Microbial degradation is a cost-effective and environmentally friendly method for remediation. bohrium.com Studies on other chloroanilines have shown that bacteria can initiate degradation through enzymes like dioxygenases, which add hydroxyl groups to the aromatic ring, and dehalogenases, which remove the chlorine atom. nih.govfrontiersin.org The initial steps can involve oxidative deamination to form a chlorocatechol, which is then degraded further via ring-cleavage pathways. frontiersin.org Some bacteria can also perform reductive dehalogenation as an initial step. nih.govnih.gov Fundamental research is needed to isolate and characterize microbial strains capable of degrading this compound and to identify the specific enzymes and metabolic pathways involved. ekb.eg
Advanced oxidation processes, such as those using ionizing radiation, offer an alternative for treating wastewater containing recalcitrant compounds like chloroanilines. nih.gov These processes generate highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen radicals (H•). researchgate.net Studies on 2-chloroaniline (B154045) have shown that these species degrade the molecule through different mechanisms: •OH leads to hydroxylation, while H• and e⁻aq can initiate reductive dechlorination. nih.govresearchgate.net Future work should investigate the degradation kinetics of this compound using AOPs, identify the intermediate products formed, and evaluate the change in toxicity throughout the treatment process. researchgate.net
Table 3: Potential Degradation Mechanisms of this compound
| Degradation Approach | Key Reactive Species / Enzymes | Potential Initial Steps & Intermediates | Key References |
|---|---|---|---|
| Aerobic Microbial Degradation | Aniline Dioxygenase, Dehalogenases | Oxidative deamination to form a propyl-chlorocatechol; Hydrolytic or oxygenolytic dehalogenation. | bohrium.comnih.govfrontiersin.org |
| Anaerobic Microbial Degradation | Reductive Dehalogenase | Reductive removal of the chlorine atom to form 4-propylaniline (B1194406). | frontiersin.orgnih.gov |
| Advanced Oxidation Process (AOP) | Hydroxyl Radicals (•OH) | Hydroxylation of the aromatic ring to form hydroxylated derivatives. | nih.govresearchgate.net |
| Advanced Oxidation Process (AOP) | Hydrated Electrons (e⁻aq), Hydrogen Radicals (H•) | Reductive dechlorination to remove the chlorine atom. | nih.govresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
